(-)-Dihydroguaiaretic acid

Descripción general

Descripción

(-)-Dihydroguaiaretic acid is a naturally occurring lignan found in various plant species. It is known for its antioxidant properties and has been studied for its potential therapeutic applications. The compound has a unique structure that allows it to interact with various biological systems, making it a subject of interest in multiple fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Dihydroguaiaretic acid typically involves the reduction of guaiacylglycerol-β-guaiacyl ether. This process can be carried out using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation of the intermediate products.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources followed by purification. The extraction process typically uses solvents like ethanol or methanol, and the purification is achieved through techniques such as column chromatography. Advances in biotechnological methods have also enabled the microbial synthesis of this compound, offering a more sustainable production route.

Análisis De Reacciones Químicas

Types of Reactions

(-)-Dihydroguaiaretic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

NDGA has been extensively studied for its potential anticancer effects. Research indicates that NDGA exhibits antineoplastic properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A recent study demonstrated that NDGA could reduce multi-organ malignant tumors and inhibit glioblastoma cell proliferation through its role as a reactive oxygen species (ROS) scavenger and antioxidant . The compound's ability to modulate oxidative stress is crucial for its therapeutic efficacy against various cancers.

Case Study: Glioblastoma Treatment

- Objective : To assess the therapeutic effects of NDGA on glioblastoma.

- Findings : NDGA administration led to a decrease in altered protein content and ROS-damaged phenylalanine in treated cells, indicating its potential as a treatment for brain cancer .

Anti-inflammatory Effects

Another significant application of NDGA is its anti-inflammatory properties. Studies have shown that meso-dihydroguaiaretic acid (MDGA), a derivative of NDGA, can inhibit inflammatory responses in human neutrophils and ameliorate acute respiratory distress syndrome (ARDS) in animal models . The mechanism involves the suppression of superoxide anion generation and elastase release, which are critical components of the inflammatory response.

Case Study: Acute Respiratory Distress Syndrome

- Objective : To evaluate the anti-inflammatory effects of MDGA in ARDS models.

- Findings : MDGA reduced neutrophil infiltration and lung damage in mice subjected to lipopolysaccharide-induced ARDS, highlighting its potential as a therapeutic agent .

Antioxidant Activity

NDGA is recognized for its strong antioxidant capabilities. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. This property makes NDGA a candidate for developing therapeutics aimed at mitigating oxidative damage in various conditions.

Research Insights

- NDGA demonstrated significant free radical scavenging activity in several assays, including DPPH and ABTS tests, confirming its potential as an antioxidant agent .

Neuroprotective Effects

Emerging evidence suggests that NDGA possesses neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative damage, which is beneficial for conditions such as neurodegenerative diseases. This aspect of NDGA's profile opens avenues for further research into its applications in neuroprotection.

Hepatoprotective Effects

NDGA has also been studied for its hepatoprotective effects, showing promise in protecting liver cells from damage induced by toxins or oxidative stress. This attribute could be particularly valuable in developing treatments for liver diseases.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (-)-Dihydroguaiaretic acid involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with various molecular targets, including enzymes involved in the oxidative stress response. It also modulates signaling pathways related to inflammation and cell survival, contributing to its protective effects in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Sesamin: Another lignan with antioxidant properties.

Matairesinol: Known for its anti-inflammatory effects.

Pinoresinol: Exhibits antimicrobial activity.

Uniqueness

(-)-Dihydroguaiaretic acid is unique in its dual antioxidant and anti-inflammatory properties, making it a versatile compound in both research and industrial applications. Its ability to interact with multiple biological targets sets it apart from other similar lignans, providing a broader range of potential therapeutic benefits.

Actividad Biológica

(-)-Dihydroguaiaretic acid (DG) is a natural lignan derived from various plant sources, notably from the creosote bush (Larrea tridentata). Its biological activities have garnered significant interest due to its potential therapeutic effects, including antioxidant, anti-inflammatory, antiviral, and cytotoxic properties. This article delves into the detailed biological activities of DG, supported by research findings, data tables, and case studies.

DG is structurally related to nordihydroguaiaretic acid (NDGA), which has been extensively studied for its bioactive properties. The molecular formula of DG is C15H14O4, and its structure consists of a dibenzylbutyrolactone skeleton, contributing to its diverse biological activities.

1. Antioxidant Activity

DG exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have demonstrated that DG can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. For instance, DG has shown a strong capacity to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .

2. Anti-inflammatory Effects

Research indicates that DG possesses anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. In animal models of inflammation, DG administration led to decreased edema and pain responses .

3. Antiviral Activity

DG has demonstrated antiviral effects against several viruses. In vitro studies revealed that DG can inhibit viral replication by interfering with the viral life cycle at different stages. For example, it has been effective against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), suggesting potential applications in antiviral therapy .

4. Cytotoxicity Against Cancer Cells

DG exhibits cytotoxic effects on various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the activation of caspases and the modulation of apoptotic pathways. Notably, DG has shown effectiveness against breast cancer and leukemia cell lines .

The mechanisms underlying the biological activities of DG are complex and multifaceted:

- Antioxidant Mechanism : DG enhances the expression of phase II detoxifying enzymes via the Nrf2 pathway, contributing to its protective effects against oxidative damage.

- Anti-inflammatory Mechanism : It inhibits the NF-κB signaling pathway, which is critical for the expression of inflammatory genes.

- Cytotoxic Mechanism : DG affects mitochondrial function and induces oxidative stress in cancer cells, leading to cell death.

Data Table: Summary of Biological Activities

Case Studies

- Study on Inflammatory Response : A study conducted on human neutrophils demonstrated that DG significantly inhibited superoxide anion generation and elastase release induced by G-protein coupled receptor agonists. This suggests its potential use in treating inflammatory diseases such as asthma .

- Cancer Treatment : In a preclinical model using breast cancer cells, DG was found to induce apoptosis via mitochondrial pathways. The study highlighted that treatment with DG resulted in a significant reduction in tumor size in vivo .

- Hepatotoxicity Assessment : While DG shows promise as a therapeutic agent, studies have also indicated potential hepatotoxic effects at high concentrations. Research involving liver cell cultures suggested that while low doses exhibit protective antioxidant effects, higher doses may lead to cytotoxicity .

Propiedades

IUPAC Name |

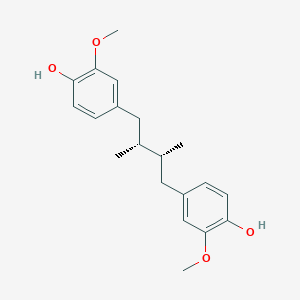

4-[(2R,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@H](C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-78-1 | |

| Record name | (-)-Dihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroguaiaretic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROGUAIARETIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8DW2Y2JBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Dihydroguaiaretic acid ((-)-DGA) has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) []. This inhibition is non-competitive, meaning (-)-DGA doesn't directly compete with the substrate for the active site. Instead, it likely binds to an allosteric site on PTP1B, affecting the enzyme's conformation and activity. This inhibition leads to increased tyrosine phosphorylation of the insulin receptor, potentially enhancing intracellular insulin signaling []. (-)-DGA also inhibits the alpha subunit of coenzyme A transferase in Mycobacterium tuberculosis H37Rv, disrupting geraniol and methylnaphthalene degradation pathways []. This leads to the accumulation of these compounds within the bacteria, ultimately causing membrane destabilization and cell death []. Additionally, (-)-DGA suppresses TGF-β1 gene expression in activated hepatic stellate cells by inhibiting AP-1 activity, leading to reduced collagen synthesis [].

ANone:

- Spectroscopic data: For detailed 1H- and 13C-NMR spectroscopic data, refer to []. The crystal structure and key structural features are described in [].

ANone: Limited information is available regarding the material compatibility and stability of (-)-DGA under various conditions. Studies primarily focus on its biological activity and potential applications in medicine and agriculture. Further research is needed to explore its material compatibility and stability for broader applications.

ANone:

- Stereochemistry: The stereochemistry of (-)-DGA plays a crucial role in its antimicrobial activity. Both (+)- and this compound exhibit antibacterial and antifungal activity, while meso-dihydroguaiaretic acid shows only antifungal activity [].

- Oxidation: Oxidation of the dihydroguaiaretic acid scaffold to the corresponding 7,7'-dioxodihydroguaiaretic acid (ODGA) reduces both antibacterial and antifungal activities [].

- Fluorination: Introducing fluorine atoms into the structure of (-)-DGA can enhance its antifungal activity, as observed with 3-fluoro-3'-methoxylignan-4'-ol and other fluorinated derivatives [].

ANone: The provided research primarily focuses on the biological activity and potential applications of (-)-DGA. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices is not discussed. It is crucial to consult relevant regulatory guidelines and conduct thorough safety assessments before any large-scale production or application.

ANone:

- In vitro efficacy: (-)-DGA exhibits a range of in vitro activities, including:

- Inhibition of PTP1B in 32D cells overexpressing the insulin receptor []

- Suppression of SOS-inducing activity of Trp-P-1 and aflatoxin B1 in Salmonella typhimurium TA1535/pSK1002 umu test []

- Induction of caspase-3 activity and DNA fragmentation in HL-60 cells []

- Stimulation of osteoblast differentiation in mouse osteoblast cultures []

- Inhibition of beta-carotene-15,15'-dioxygenase activity in pig intestinal homogenate and Caco-2 cells []

- Antibacterial and antimycobacterial activity against various bacterial strains []

- In vivo efficacy: (-)-DGA demonstrated a protective effect against lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) in mice by attenuating neutrophil infiltration and lung damage [].

- Clinical trials: Clinical studies evaluating the effects of chewing gum containing (-)-DGA on gingival health have shown improvements in gingival inflammation and plaque reduction [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.